molecular formula C8H9F3N2O B1608282 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol CAS No. 874630-03-2

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

Cat. No.: B1608282
CAS No.: 874630-03-2
M. Wt: 206.16 g/mol
InChI Key: OAKBSTWYSVHIJW-UHFFFAOYSA-N
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Description

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is an organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further linked to an aminoethanol moiety

Biochemical Analysis

Biochemical Properties

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially altering their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in adaptive cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels. For example, the compound can inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation can be influenced by its interactions with specific cellular components .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol typically involves the reaction of 5-(trifluoromethyl)pyridine with aminoethanol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group results in an amine .

Scientific Research Applications

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol is unique due to its combination of a trifluoromethyl group and an aminoethanol moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(13-5-6)12-3-4-14/h1-2,5,14H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBSTWYSVHIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388106
Record name 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874630-03-2
Record name 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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